molecular formula C8H18S B1436316 1-Octane-D17-thiol CAS No. 226999-68-4

1-Octane-D17-thiol

Cat. No. B1436316
M. Wt: 163.4 g/mol
InChI Key: KZCOBXFFBQJQHH-OISRNESJSA-N
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Description

1-Octane-D17-thiol, also known as 1-Mercaptooctane, is an organic compound . It is a synthetic stable and heavy isotope-labeled thiol compound. The National Institute for Occupational Safety and Health in the United States considers this compound to be an occupational hazard .


Synthesis Analysis

Thiols (RSH) are prepared by relying on the high nucleophilicity of sulfur. For example, the reaction of sodium hydrosulfide with unhindered alkyl halides is the most common approach for preparing thiols .


Molecular Structure Analysis

The molecular formula of 1-Octane-D17-thiol is C8HD17S . Its average mass is 163.398 Da and its monoisotopic mass is 163.219620 Da .


Chemical Reactions Analysis

Thiols are sulfur analogues of alcohols, containing an SH group in place of the OH group. Therefore, they have some similar features and meanwhile, there are reactions that can set them apart .


Physical And Chemical Properties Analysis

1-Octane-D17-thiol has a molar mass of 146.29 g·mol−1 . It has a density of 0.843 g/mL . Its melting point is −49 °C and its boiling point is 197–200 °C .

Scientific Research Applications

  • Chemical Reactions and Synthesis : 1-Octane-D17-thiol is used in chemical reactions. For instance, it's involved in the conversion of thiols to their corresponding disulfide under specific reaction conditions, as shown in the study by Tajbakhsh & Habibzadeh (2007). This process is important in organic synthesis and various chemical applications.

  • Protein Research : This compound has been utilized in the field of protein research. For example, n-Octyl-5-dithio-2-nitrobenzoic acid (ODNB), a reaction product of n-octane-1-thiol, is used for the titration of SH groups in proteins, offering advantages such as faster reactions and the ability to access thiol groups that remain undetected by other reagents, as described by Faulstich, Tews, & Heintz (1993).

  • Environmental Applications : In environmental studies, specific strains like Pseudonocardia sp. D17 are used for the on-site treatment of contaminants like 1,4-dioxane in groundwater, as demonstrated in research by Yamamoto Norifumi et al. (2018). This showcases the role of 1-Octane-D17-thiol related compounds in bioremediation and environmental clean-up processes.

  • Material Science and Engineering : In the field of material science, 1-Octane-D17-thiol has been studied for its effects on the performance of various materials, such as battery electrodes. For instance, the impact of 1-octanethiol as an electrolyte additive on iron-air battery electrodes was investigated by McKerracher et al. (2020).

  • Surface Chemistry : The compound is also significant in surface chemistry, as seen in its adsorption on surfaces like GaN(0001), providing insights into surface modifications and interactions, as noted in the study by Bermudez (2003).

  • Fuel and Energy Research : It has applications in fuel research, such as in the determination of gasoline octane number, as explored by Mühl, Srića, & Jednačak (1993).

Safety And Hazards

Exposure to 1-Octane-D17-thiol can affect the eyes, skin, respiratory system, blood, and central nervous system, and lead to irritation to the eyes, skin, nose, and throat; lassitude; cyanosis; increased respiration; nausea; drowsiness; headache; and vomiting . It is recommended to wash face, hands and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18S/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCOBXFFBQJQHH-OISRNESJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Octane-D17-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Centrone, Y Hu, AM Jackson, G Zerbi, F Stellacci - Small, 2007 - Wiley Online Library
On the surface: Mixed monolayers, which on flat surfaces phase-separate into randomly shaped domains, spontaneously form ordered rings of alternating composition when assembled …
Number of citations: 113 onlinelibrary.wiley.com

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